2-Morpholinoisonicotinamide

概要

説明

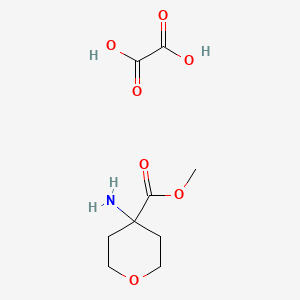

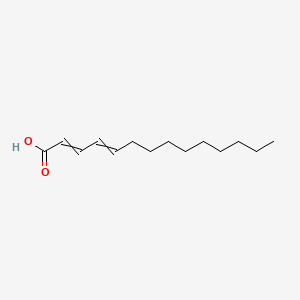

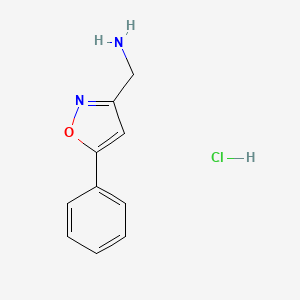

2-Morpholinoisonicotinamide (CAS Number: 1086397-58-1) is a compound with a molecular weight of 207.23 . Its IUPAC name is 2-(4-morpholinyl)isonicotinamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N3O2/c11-10(14)8-1-2-12-9(7-8)13-3-5-15-6-4-13/h1-2,7H,3-6H2,(H2,11,14) .科学的研究の応用

Gene Function Study

Morpholino oligonucleotides, including 2-Morpholinoisonicotinamide, have been instrumental in studying gene function across various model organisms. These molecules offer a relatively straightforward method to analyze gene function, particularly during embryonic development (Heasman, 2002).

Drug Delivery Enhancement

The use of Morpholino oligos (Morpholinos) in drug delivery has shown promise in clinical trials, particularly in treating Duchene muscular dystrophy and as potential anti-bioterrorism agents. Their cellular uptake is enhanced significantly when conjugated with cell-penetrating peptides (CPP), demonstrating their potential in treating a range of diseases (Moulton, 2013).

Structural Optimization in Drug Development

This compound has played a role in the structural optimization of drugs. One such example is the development of potent, long-acting human neurokinin-1 (hNK-1) receptor antagonists, which have potential applications in treating various disorders, including pain and emesis (Hale et al., 1998).

Versatile Scaffold in Medicinal Chemistry

The morpholine structure, a key component of this compound, is a versatile scaffold in medicinal chemistry. It has found wide application due to its favorable physicochemical, biological, and metabolic properties. This makes it a vital component in the development of enzyme inhibitors and receptor affinity molecules (Kourounakis et al., 2020).

Gene Expression Manipulation in Zebrafish

Morpholino oligomers, including this compound, are commonly used in zebrafish research for gene knockdown. Their applications in controlling gene expression are critical in understanding the roles of specific genes in development and disease processes (Wang et al., 2012).

Synthesis in Chemical Applications

The synthesis of this compound plays a significant role in the production of intermediates for various pharmaceuticals, including antibiotics and anti-cardiovascular drugs. Its synthetic method is important for the efficient production of these intermediates (Zhao et al., 2017).

Safety and Hazards

作用機序

Target of Action

Morpholino compounds are known to bind to complementary sequences of rna and interfere with processes . They are versatile, targeting a wide range of RNA targets for outcomes such as blocking translation, modifying splicing of pre-mRNA, inhibiting miRNA maturation and activity, as well as less common biological targets .

Mode of Action

2-Morpholinoisonicotinamide, like other morpholino compounds, interacts with its targets by binding to complementary sequences of RNA . This binding can block ribosome assembly and stop translation of a protein from an mRNA, bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing, bind to precursors of miRNA, inhibiting the maturation of the miRNA, and bind to mature miRNA, inhibiting the activity of the miRNA .

Biochemical Pathways

Morpholino compounds in general can affect a variety of pathways depending on the rna targets they bind to . These can include pathways involved in protein translation, RNA splicing, and miRNA maturation and activity .

Pharmacokinetics

Pharmacokinetics is essentially the study of these properties . It provides valuable insights into the behavior of interventional and adjunctive medications in the patient and for the pharmaceuticals administered to them .

Result of Action

The action of morpholino compounds can lead to a range of different outcomes beyond simple gene knockdowns . These outcomes depend on the type of target they bind to and can include blocking protein translation, modifying RNA splicing, and inhibiting miRNA maturation and activity .

Action Environment

It is known that specific solvents can lead to specific polymorphic forms of isonicotinamide . The hydrogen bonding in solution kinetically drives the nucleation towards a specific form . This suggests that the solvent environment could potentially influence the action of this compound.

生化学分析

Biochemical Properties

The exact biochemical properties of 2-Morpholinoisonicotinamide are not well-studied. As a derivative of nicotinamide, it may interact with various enzymes, proteins, and other biomolecules. Nicotinamide is a key component of NAD+ and NADP+, which are essential cofactors in various enzymatic reactions . Therefore, it’s plausible that this compound might also interact with these enzymes and influence their activities.

Cellular Effects

Nicotinamide and its derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Therefore, it’s possible that this compound might have similar effects.

Molecular Mechanism

Given its structural similarity to nicotinamide, it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

A study on 2-morpholino-4-anilinoquinoline compounds, which are structurally similar, demonstrated varying responses against HepG2 cells over time .

Dosage Effects in Animal Models

Studies on similar compounds have shown that the effects can vary with dosage .

Metabolic Pathways

Nicotinamide is involved in several metabolic pathways, including the NAD+ salvage pathway . Therefore, it’s plausible that this compound might also be involved in similar pathways.

Transport and Distribution

Studies on similar compounds have shown that they can be transported along cytoskeletal tracks by interaction with acetylated microtubules .

Subcellular Localization

Similar compounds have been shown to localize to the outer mitochondrial membrane .

特性

IUPAC Name |

2-morpholin-4-ylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-10(14)8-1-2-12-9(7-8)13-3-5-15-6-4-13/h1-2,7H,3-6H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJXAEOTSRFPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705307 | |

| Record name | 2-(Morpholin-4-yl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1086397-58-1 | |

| Record name | 4-Pyridinecarboxamide, 2-(4-morpholinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086397-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Morpholin-4-yl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1424376.png)

![2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1424377.png)

![3-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1424380.png)

![3-Methylxanthine-[13C4,15N3]](/img/structure/B1424388.png)